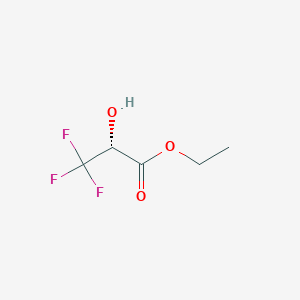

(R)-Ethyl-2-hydroxy-3,3,3-trifluoropropionate

Description

Properties

Molecular Formula |

C5H7F3O3 |

|---|---|

Molecular Weight |

172.10 g/mol |

IUPAC Name |

ethyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |

InChI |

InChI=1S/C5H7F3O3/c1-2-11-4(10)3(9)5(6,7)8/h3,9H,2H2,1H3/t3-/m1/s1 |

InChI Key |

SWCOLXVCLKJGEA-GSVOUGTGSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C(F)(F)F)O |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Resolution of Racemic Precursors

Method Overview :

Racemic 3,3,3-trifluoro-2-hydroxypropionic acid is synthesized via carbonylation of 2-bromo-3,3,3-trifluoropropene, followed by enzymatic resolution using lipases or esterases to isolate the (R)-enantiomer. Subsequent esterification with ethanol yields the target compound.

- Carbonylation :

- Enzymatic Hydrolysis :

- Enzyme : Lipase from Pseudomonas cepacia or esterase from Bacillus subtilis.

- Conditions : pH 7–8 buffer, 30–40°C.

- Outcome : (R)-acid isolated with >99% enantiomeric excess (ee).

- Esterification :

Advantages : High enantioselectivity; scalable for industrial use.

Limitations : Multi-step process; requires enzyme optimization.

Chiral Resolution with Amines

Method Overview :

Racemic acid is resolved using (R,R)-2-amino-1-phenylpropane-1,3-diol to form diastereomeric salts, which are separated via crystallization. The (R)-acid is then esterified.

- Salt Formation :

- Chiral Amine : (R,R)-2-Amino-1-phenylpropane-1,3-diol.

- Solvent : Ethyl acetate/methanol (4:1).

- Diastereomeric Ratio (dr) : 95:5 after first crystallization.

- Acid Liberation :

- Esterification : As above.

Advantages : High purity; avoids enzymatic steps.

Limitations : Low overall yield (35–40%); costly chiral amines.

Asymmetric Synthesis via Dirhodium Catalysis

Method Overview : Fluorinated diazo compounds react with ethanol under dirhodium tetraacetate catalysis to directly form the (R)-ester.

- Diazo Precursor : Methyl 2-diazo-3,3,3-trifluoropropionate.

- Reaction :

- Catalyst : Rh₂(OAc)₄ (1 mol%).

- Conditions : Benzene, 80°C, 5–10 hours.

- Yield : 70–75%.

- Enantioselectivity : >98% ee.

Advantages : Direct route; excellent stereocontrol.

Limitations : Handling hazardous diazo compounds; limited scalability.

Comparison of Methods

| Parameter | Enzymatic Resolution | Chiral Resolution | Dirhodium Catalysis |

|---|---|---|---|

| Overall Yield | 50–55% | 30–35% | 70–75% |

| Enantiomeric Excess | >99% | >99.5% | >98% |

| Scalability | High | Moderate | Low |

| Cost | Moderate | High | High |

Critical Analysis

- Enzymatic Methods dominate industrial settings due to scalability and cost-effectiveness, though enzyme stability under process conditions remains a challenge.

- Chiral Resolution is preferred for small-scale, high-purity demands but suffers from yield losses.

- Asymmetric Catalysis offers academic interest but requires specialized handling of diazo reagents.

Experimental Data Highlights

- X-ray Crystallography : Confirmed (R)-configuration via salt analysis with (S)-1-phenylethylamine.

- GC Analysis : Chiral FS-Lipodex E column used to verify ee (t₍ᴿ₎ = 34.6 min; t₍S₎ = 36.6 min).

Chemical Reactions Analysis

Types of Reactions

®-ethyl 3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

Oxidation: ®-ethyl 3,3,3-trifluoro-2-oxopropanoate.

Reduction: ®-ethyl 3,3,3-trifluoro-2-hydroxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-ethyl 3,3,3-trifluoro-2-hydroxypropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ®-ethyl 3,3,3-trifluoro-2-hydroxypropanoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular pathways, although detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Ethyl Trifluoropyruvate (Ethyl 2-oxo-3,3,3-trifluoropropionate)

- Molecular Formula : C₅H₅F₃O₃ (MW: 170.09 g/mol)

- Key Differences :

- Functional Group : Contains a ketone (C=O) at C2 instead of a hydroxyl group.

- Physical Properties :

- Boiling Point: 42°C (vs. higher for (R)-hydroxy derivative due to H-bonding in the latter)

- Density: 1.283 g/mL .

- Reactivity : The ketone group facilitates nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl in (R)-ethyl-2-hydroxy derivative enables esterification or chiral resolution .

- Applications : Intermediate in fluorinated materials synthesis; lacks chiral utility due to the absence of a stereocenter .

Ethyl 2-Amino-3,3,3-trifluoropropionate Hydrochloride

- Molecular Formula: C₅H₉ClF₃NO₂ (MW: 207.58 g/mol)

- Key Differences: Functional Group: Amino (-NH₂) group at C2, protonated as a hydrochloride salt. Physical Properties:

- Melting Point: 218–220°C (decomposition) . Reactivity: The amino group participates in peptide coupling or Schiff base formation, contrasting with the hydroxyl’s role in hydrogen bonding or nucleophilic substitution . Applications: Used in bioactive molecule synthesis (e.g., fluorinated amino acids); higher stability but requires careful handling due to hygroscopicity and irritation risks (H315/H319/H335) .

Ethyl 2-Diazo-3,3,3-trifluoropropionate

- Molecular Formula : C₅H₅F₃N₂O₂ (MW: 182.10 g/mol)

- Key Differences :

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid

- Molecular Formula : C₄H₅F₃O₃ (MW: 158.08 g/mol)

- Key Differences :

- Structure : Carboxylic acid instead of ethyl ester; methyl group at C2.

- Synthesis : Produced via enzymatic resolution of racemic amides using Klebsiella oxytoca amidase (≥98% purity, >99% ee) .

- Applications : Chiral building block for antivirals or herbicides; carboxylic acid group enhances solubility but reduces volatility compared to the ethyl ester .

Comparative Data Table

| Compound Name | Molecular Formula | Functional Group (C2) | Boiling Point (°C) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| (R)-Ethyl-2-hydroxy-3,3,3-trifluoropropionate | C₅H₇F₃O₃ | -OH | N/A | N/A | Chiral synthesis, pharmaceuticals |

| Ethyl trifluoropyruvate | C₅H₅F₃O₃ | -C=O | 42 | N/A | Fluorinated materials |

| Ethyl 2-amino-3,3,3-trifluoropropionate HCl | C₅H₉ClF₃NO₂ | -NH₂ (HCl salt) | N/A | 218–220 | Bioactive molecules |

| Ethyl 2-diazo-3,3,3-trifluoropropionate | C₅H₅F₃N₂O₂ | -N₂ | N/A | N/A | Photoreactive crosslinkers |

| (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid | C₄H₅F₃O₃ | -OH, -CH₃ | N/A | N/A | Enantioselective synthesis |

Biological Activity

(R)-Ethyl-2-hydroxy-3,3,3-trifluoropropionate is a fluorinated organic compound recognized for its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, interactions with biological systems, and relevant findings from recent research.

Chemical Structure and Properties

The molecular formula of this compound is CHFO. The presence of three fluorine atoms contributes to its lipophilicity and chemical stability , making it a subject of interest in various fields, including pharmaceuticals and agrochemicals. Its clear pale yellow liquid appearance is indicative of its unique trifluoromethyl group combined with a hydroxyl group on a propionate backbone.

Synthesis Methods

Several synthesis methods have been developed for this compound. These methods highlight the versatility of fluorinated compounds in organic synthesis:

- Direct Fluorination : Involves the introduction of fluorine atoms into the organic molecule.

- Esterification : Reaction of trifluoroacetic acid with alcohols to form esters.

- Enantioselective Synthesis : Utilizing chiral catalysts to produce enantiomerically pure compounds.

Enzyme Inhibition

Research indicates that this compound may interact with various enzymes. Notably, it has shown potential as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular metabolism. A study reported that related compounds exhibited IC50 values ranging from 16 nM to 180 µM for PDHK inhibition . The structural modifications in these compounds can significantly enhance their potency.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that fluorinated propionic acids can exhibit anti-inflammatory and analgesic properties due to their ability to inhibit cyclooxygenase (COX) enzymes. Specifically, selective COX-2 inhibitors derived from similar structures have demonstrated reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

- PDHK Inhibition Study : A series of acylated piperazine derivatives were synthesized based on this compound. The lead compound showed an IC50 of 16 nM against PDHK and increased the oxidation of lactate in human fibroblasts with an EC50 of 57 nM .

- Anti-inflammatory Research : Compounds containing the trifluoropropionate moiety were tested for their ability to inhibit COX enzymes. Results indicated that these compounds could effectively reduce inflammation without significant gastrointestinal toxicity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | IC50/EC50 Values |

|---|---|---|

| This compound | PDHK Inhibitor | IC50 = 16 nM |

| Ethyl 2-hydroxypropanoate | Non-fluorinated analog | Not applicable |

| 2-Hydroxy-1,1,1-trifluoroethane | Lesser lipophilicity | Not applicable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.